molecular formula C7H8OS B087076 2-(Methylthio)phenol CAS No. 1073-29-6

2-(Methylthio)phenol

Cat. No. B087076
CAS RN: 1073-29-6
M. Wt: 140.2 g/mol
InChI Key: SOOARYARZPXNAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Methylthio)phenol often involves copper(I)-catalyzed tandem transformations, which include C-S coupling and C-H functionalization. For example, 2-(Phenylthio)phenols can be synthesized from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant through a process that employs a specific CuI/L catalyst system (Xu et al., 2010).

Molecular Structure Analysis

The molecular structure of related Schiff base compounds, such as 2-{(E)-[2-Hydroxyphenyl)imino]methyl} Phenol Schiff Base Molecule, has been thoroughly characterized using elemental analyses, UV–VIS and IR spectroscopy, and single crystal X-ray determination (Tunç et al., 2009). The structure often features intramolecular hydrogen bonds that play a critical role in stabilizing the molecule.

Chemical Reactions and Properties

2-(Methylthio)phenol derivatives exhibit interesting physicochemical properties, such as the stabilization of radical species through electron-withdrawing substituents, which is crucial for understanding the nature of newly found cofactors in enzymes like galactose oxidase (Itoh et al., 1993).

Physical Properties Analysis

The synthesis of new polyphenols containing azomethine groups has shown significant advancements in understanding the thermal degradation and antimicrobial properties of these compounds, which are related to 2-(Methylthio)phenol (Baran et al., 2015). These studies contribute to the broader knowledge of physical properties and stability under various conditions.

Chemical Properties Analysis

Complexes of 2-(Methylthio)phenol derivatives with metals such as Ni(II) and Co(II) have been synthesized and characterized, revealing their adsorption on gold surfaces and electrochemical behavior (Beloglazkina et al., 2007). Such studies are essential for developing novel materials with specific electrochemical properties.

Scientific Research Applications

  • Electrochemical Properties and Role in Enzyme Cofactors : 2-(Methylthio)phenol has been studied for its physicochemical properties, particularly in the context of galactose oxidase. It has been found that the methylthio group acts as an electron-withdrawing substituent, stabilizing radical species in the enzyme (Itoh et al., 1993).

  • Synthesis of Phenol Derivatives : Research has explored the synthesis of 2-(phenylthio)phenols, a process involving tandem copper(I)-catalyzed C-S coupling and C-H functionalization. This highlights its potential in creating various phenolic compounds (Xu et al., 2010).

  • Catalysis in Methylation of Phenol : Studies have investigated the catalytic methylation of phenol using 2-(Methylthio)phenol derivatives, demonstrating their role in chemical synthesis processes (Mathew et al., 2002).

  • Use in Deceptive Orchid Pollination : Interestingly, 2-(Methylthio)phenol has been identified as a semiochemical in orchids, which use it to attract pollinators through sexual deception. This finding broadens our understanding of chemical ecology (Bohman et al., 2017).

  • Analysis of Thioether Linkage in Organic Cofactors : The electronic effect of the thioether linkage in organic cofactors, like those in galactose oxidase, has been studied using 2-(Methylthio)phenol models. This research contributes to our understanding of enzyme mechanisms (Itoh et al., 1997).

  • Polymer Synthesis and Properties : 2-(Methylthio)phenol derivatives have been used in the synthesis of polymers, such as poly-2-[(4-methylbenzylidene)amino]phenol, with applications in understanding thermal degradation and antimicrobial properties (Baran et al., 2015).

Safety And Hazards

2-(Methylthio)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOARYARZPXNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061463
Record name Phenol, 2-(methylthio)-
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

liquid
Record name o-(Methylthio)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

218.00 to 219.00 °C. @ 760.00 mm Hg
Record name 2-(Methylthio)phenol
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Density

1.168-1.173
Record name o-(Methylthio)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-(Methylthio)phenol

CAS RN

1073-29-6
Record name 2-(Methylthio)phenol
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Record name o-(Methylthio)phenol
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Record name 2-(Methylthio)phenol
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Record name Phenol, 2-(methylthio)-
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Record name O-(METHYLTHIO)PHENOL
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Record name 2-(Methylthio)phenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Phenol (12.5 g, 0.13 moles), methyl disulfide (8.4 g, 0.089 moles), and H ELZ-20 (2.5 g) were combined and heated under nitrogen at reflux for 3 hours during which the temperature increased to 180° C. and GC analysis indicated no further increase in the amount of ortho-(methylthio)phenol. Methyl mercaptan was allowed to escape continuously. The mixture was cooled to room temperature and filtered. The catalyst was washed several times with ether and allowed to dry leaving solid weighing 3.2 g. The filtrate and ether washings were combined, and volatiles were removed on a rotary flash evaporator leaving 15.2 g of liquid. GC analysis indicated the presence of phenol (5.3 g, 43% recovered), ortho-(methylthio)phenol (5.1 g, 41% yield), para-(methylthio)phenol (2.3 g), and di(methylthio)phenols (2.2 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
di(methylthio)phenols
Quantity
2.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction was again repeated using identical amounts of phenol and methyl disulfide and 2.8 g of the solid H ELZ-20 catalyst recovered from the first repetition. The mixture was heated for 4 hours at which time the temperature was 179° C. After work-up as before, GC analysis indicated the presence of phenol (5.7 g, 46% recovered), ortho-(methylthio)phenol (5.1 g, 41% yield), para-(methylthio)phenol (2.7 g), and di-(methylthio)phenols (2.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
2.7 g
Type
reactant
Reaction Step Five
[Compound]
Name
di-(methylthio)phenols
Quantity
2.4 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Phenol (4.0 g, 0.043 moles), para-(methylthio)phenol (6.0 g, 0.043 moles), and catalyst (2.0 g, Examples 32 and 33 in Table below) were combined and heated under nitrogen for the times and at the temperatures indicated. The mixtures were cooled to room temperature and filtered. The solid catalyst was washed several times with ether. The filtrate and ether washings were combined, and volatiles were removed on a rotary flash evaporator. GC analysis indicated the presence of phenol, ortho-(methylthio)phenol, para-(methylthio)phenol, and di-(methylthio)phenols. Yields of ortho-(methylthio)phenol are given in the Table below.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Mercaptophenol (0.80 mL, 7.9 mmol) was added to a solution of sodium hydroxide (0.290 g, 7.2 mmol) in methanol (5.0 mL). The resulting light green solution was stirred for 30 minutes before methyl iodide (0.45 mL, 7.2 mmol) was added carefully over 1 minute. The reaction was stirred at ambient temperature for 2 hours, and was evaporated to dryness. The residue was partitioned between ether and water. The combined organic layers were dried over sodium sulfate, filtered, and evaporated to yield an oil (1.08 g, 100%). 1H NMR (400 MHz, CDCl3): δ 7.49 (dd, J=7.6 Hz, J′=1.6 Hz, 1H), 7.25 (m, 1H), 6.98 (dd, J=8.2 Hz, J′=1.4 Hz, 1H), 6.88 (td, J=7.4 Hz, J′=1.3 Hz, 1H), 6.65 (bs, 1H), 2.33 (s, 3H).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)phenol
Reactant of Route 2
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2-(Methylthio)phenol
Reactant of Route 3
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Reactant of Route 4
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2-(Methylthio)phenol
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)phenol
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
71
Citations
DG Hendershot, M Barber, R Kumar, JP Oliver - Organometallics, 1991 - ACS Publications
0, R= Me (2a), Et (2b), i-Bu (2c); M= Ga, E= 0, R= Me (3)) and the corresponding alkane, RH, in high yield. The resulting phenoxides have been characterized by'H and 13C NMR …
Number of citations: 72 pubs.acs.org
B Bohman, RD Phillips, GR Flematti, R Peakall - Fitoterapia, 2018 - Elsevier
Until recently, (methylthio)phenols as natural products had only been reported from bacteria. Now, four representatives of this class of sulfurous aromatic compounds have been …
Number of citations: 13 www.sciencedirect.com
DD Chapman, ET Jones, HS Wilgus III… - The Journal of …, 1965 - ACS Publications
Discussion In the preceding paper1 in this series concerned with the substituent effects in the 1, 4-addition of l-phenyl-5-mercaptotetrazole to monosubstituted quiñones, it was …
Number of citations: 9 pubs.acs.org
A Goux, P Geneste, P Moreau - Journal of molecular catalysis, 1994 - Elsevier
The alkylthiolation reaction of phenol by dimethyldisulfide has been studied over various zeolites, in toluene as solvent. Over faujasite-type zeolites, this reaction leads to the formation …
Number of citations: 7 www.sciencedirect.com
N Sisodia, M Miranda, KL McGuinness… - …, 2021 - Wiley Online Library
This work presents the electrochemical response of a 2‐(methylthio)phenol glassy carbon based electrode for a promising voltammetric pH sensor in both buffered and low‐buffered …
P Moreau, A Goux - Applied Catalysis A: General, 1998 - Elsevier
The mechanism of the first step (monosubstitution) of the liquid phase alkylthiolation of phenol by dimethyldisulfide over a dealuminated HY zeolite (Si/Al=20) as catalyst has been …
Number of citations: 5 www.sciencedirect.com
X Gao - 2019 - repository.cam.ac.uk
This thesis reports the design and development of novel voltammetric pH sensors for buffered, low-buffered and unbuffered media. pH sensors in stagnant and hydrodynamic …
Number of citations: 3 www.repository.cam.ac.uk
S Chatterjee, TK Paine - Inorganic Chemistry, 2015 - ACS Publications
Phenolic compounds are important intermediates in the bacterial biodegradation of aromatic compounds in the soil. An Arthrobacter sp. strain has been shown to exhibit boronic acid …
Number of citations: 15 pubs.acs.org
DCJ Wong, E Pichersky, R Peakall - Frontiers in Plant Science, 2017 - frontiersin.org
Flowers have evolved diverse strategies to attract animal pollinators, with visual and olfactory floral cues often crucial for pollinator attraction. While most plants provide reward (eg, …
Number of citations: 37 www.frontiersin.org
PF Ranken, BG McKinnie - The Journal of Organic Chemistry, 1989 - ACS Publications
(7) Han, CH; McEwen, WE Tetrahedron Lett. 1970, 30, 2629. ride complex which can effect both reorientation and disproportionation of the methylthio group. The insta-bility of the m-(…
Number of citations: 67 pubs.acs.org

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